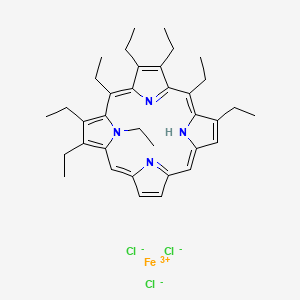2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine metalates with iron chloride to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron chloride (FeOEP). It may be used to form Langmuir Blodgett (LB) thin films. Iron–porphyrin could be present naturally in biofilms.
Iron(III) octaethylporphine chloride
CAS No.: 28755-93-3
Cat. No.: VC2936820
Molecular Formula: C36H46Cl3FeN4
Molecular Weight: 697 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28755-93-3 |
|---|---|
| Molecular Formula | C36H46Cl3FeN4 |
| Molecular Weight | 697 g/mol |
| IUPAC Name | iron(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride |
| Standard InChI | InChI=1S/C36H46N4.3ClH.Fe/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 |
| Standard InChI Key | SHMMVGOWYAIRHR-UHFFFAOYSA-K |
| SMILES | CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3] |
| Canonical SMILES | CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3] |
Introduction
Iron(III) octaethylporphine chloride, with the CAS number 28755-93-3, is a synthetic porphyrin compound that has garnered significant attention in various scientific and industrial domains. It is composed of a central iron atom coordinated with a porphyrin ring substituted with eight ethyl groups and a chloride ligand. This compound is widely used in life science research, particularly in studies related to heme and oxygen reduction .
Structural and Coordination Chemistry
The iron(III) atom in iron(III) octaethylporphine chloride exhibits a square-pyramidal coordination geometry, with the chloride ion acting as an axial ligand. The average equatorial Fe—N distance is approximately 2.065 Å, while the axial Fe—Cl distance is about 2.243 Å . This geometry results in a modest saddled conformation of the porphyrin core, with all eight ethyl groups pointing away from the chloride ligand, giving the molecule a distinctive "spider-like" shape .
Applications and Uses
Iron(III) octaethylporphine chloride is utilized in several fields:
-
Catalysis: It serves as a catalyst in organic synthesis, enhancing reaction rates and selectivity .
-
Biomedical Applications: It is explored in photodynamic therapy due to its ability to absorb light and generate reactive oxygen species, which can target cancer cells .
-
Electrochemical Studies: It is used in the electrocatalytic reduction of oxygen and can form Langmuir-Blodgett thin films .
-
Wastewater Treatment: Its chelating properties make it useful for removing heavy metals from wastewater .
Synthesis and Preparation
The synthesis of iron(III) octaethylporphine chloride typically involves the reaction of octaethylporphyrin with iron(III) chloride. This process results in the formation of a stable iron-porphyrin complex, which can be further purified and characterized using various analytical techniques .
Research Findings
Recent studies have highlighted the potential of iron(III) octaethylporphine chloride in diverse applications. For instance, its role in catalysis and biomedical research underscores its versatility as a synthetic porphyrin. Additionally, its use in electrochemical studies and wastewater treatment demonstrates its utility beyond traditional biological applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume